Methyl fexofenadine

Overview

Description

Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker . Fexofenadine is the major active metabolite of terfenadine .

Synthesis Analysis

The synthetic process of fexofenadine hydrochloride involves several steps, including esterification reaction, Friedel-Grafts reaction, reduction, and N-alkylation reaction .

Molecular Structure Analysis

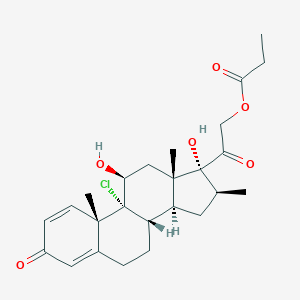

Fexofenadine has a molecular formula of C32H39NO4 . The crystal structure of fexofenadine hydrochloride was determined from an X-ray powder diffraction pattern .

Physical and Chemical Properties Analysis

Fexofenadine has a density of 1.2±0.1 g/cm3, boiling point of 697.3±55.0 °C at 760 mmHg, and a molar volume of 428.1±3.0 cm3 . The properties of fexofenadine hydrochloride were studied with thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR) and powder X-ray diffraction (PXRD) .

Scientific Research Applications

1. Dermatological Applications

Fexofenadine, a nonsedating H1-receptor selective antihistamine, shows efficacy in treating allergic rhinitis and urticaria. Its application extends to dermatological conditions like atopic dermatitis, providing relief from associated pruritus (Kawashima et al., 2003).

2. Bioanalytical Methods and Drug Interactions

The increasing use of fexofenadine in therapy and research has led to the development of numerous bioanalytical methods. These methods are crucial for understanding its pharmacokinetic properties and drug-drug interactions (Yao & Srinivas, 2012).

3. Synthesis and Chemical Properties

Research on the synthetic methods of fexofenadine provides insight into its chemical properties and potential for formulation into different therapeutic agents (Zhang Guan-chao, 2011).

4. Pharmacokinetics and Transporter Interactions

Studies investigate how fexofenadine interacts with renal and hepatic transporters, affecting its absorption and distribution in the body. Understanding these interactions is key for optimizing its therapeutic efficacy and safety (Tahara et al., 2006).

5. Role in Allergic Diseases

Fexofenadine's effectiveness in treating allergic diseases like seasonal allergic rhinitis and chronic idiopathic urticaria is well-documented. Research focuses on its efficacy, dosage optimization, and safety in different patient populations (Kawashima & Harada, 2001).

6. Pharmacodynamics and Drug Efficacy

Investigations into the pharmacodynamics of fexofenadine provide insights into its mechanism of action, particularly how it affects inflammatory mediators beyond histamine. This research underpins the drug's efficacy and potential for treating a range of allergic conditions (Axelrod & Bielory, 2008).

7. Alternative Formulations

Exploring alternative formulations of fexofenadine, such as transdermal patches, offers possibilities for improving its delivery and efficacy. Research in this area aims to optimize the controlled release of the drug for long-term therapy of allergic disorders (Chaudhary, Saini, & Singh, 2012).

Mechanism of Action

Target of Action

Fexofenadine Methyl Ester, also known as Methyl Fexofenadine, primarily targets the H1 histamine receptor . These receptors are responsible for mediating hypersensitivity and allergic reactions . They are found on the surface of cells in various organ systems .

Mode of Action

Fexofenadine Methyl Ester acts as a selective antagonist of the H1 histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering allergic responses . It is selective for the H1 receptor and carries little-to-no activity at off-targets .

Biochemical Pathways

When an allergen enters the body, it triggers the release of histamine and other inflammatory mediators from mast cells and basophils . Histamine then binds to H1 receptors, causing allergic symptoms . By blocking these receptors, Fexofenadine Methyl Ester prevents histamine from exerting its effects, thereby alleviating allergic symptoms .

Pharmacokinetics

Fexofenadine is very minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The only identified metabolites are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .

Result of Action

The primary result of Fexofenadine Methyl Ester’s action is the relief of allergy symptoms . By blocking the H1 histamine receptor, it prevents the effects of histamine, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This leads to a reduction in symptoms such as sneezing, itching, and runny nose .

Action Environment

The action of Fexofenadine Methyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to the H1 receptor could potentially affect its efficacy . Additionally, factors that affect the drug’s absorption, distribution, metabolism, and excretion could also influence its action . .

Biochemical Analysis

Biochemical Properties

Fexofenadine Methyl Ester is expected to interact with similar biomolecules as Fexofenadine. Fexofenadine is selective for the H1 receptor, carries little-to-no activity at off-targets, and does not cross the blood-brain barrier . The only identified metabolites of Fexofenadine are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .

Cellular Effects

The cellular effects of Fexofenadine Methyl Ester are likely to be similar to those of Fexofenadine. Fexofenadine is used in the treatment of various allergic symptoms . It is selective for the H1 receptor, which is involved in allergic reactions .

Molecular Mechanism

The molecular mechanism of Fexofenadine Methyl Ester is expected to be similar to that of Fexofenadine. Fexofenadine acts as an antagonist at the H1 receptor . It does not readily bind to off-targets that contribute to side effects such as sedation .

Temporal Effects in Laboratory Settings

Fexofenadine is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism .

Dosage Effects in Animal Models

Fexofenadine has been shown to have a positive antihistamine effect in several animal models .

Metabolic Pathways

Fexofenadine Methyl Ester is likely to be involved in similar metabolic pathways as Fexofenadine. Fexofenadine is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism .

Transport and Distribution

Fexofenadine is known to be selective for the H1 receptor and does not cross the blood-brain barrier .

Subcellular Localization

Fexofenadine is known to be selective for the H1 receptor, which is typically located on the cell membrane .

Properties

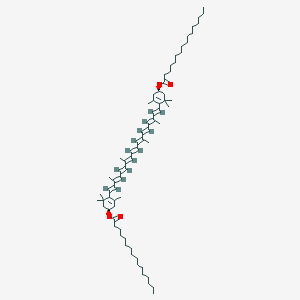

IUPAC Name |

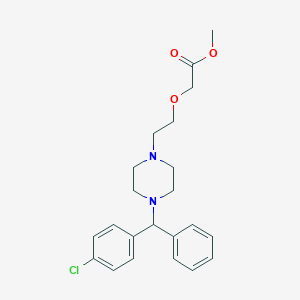

methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUQSHOAAGQXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433035 | |

| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154825-96-4 | |

| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)